2-Morpholino-3-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYQHRDXKCKJAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380196 |

Source

|

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-47-5 |

Source

|

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Morpholino-3-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Morpholino-3-pyridinamine. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the target molecule.

Introduction

This compound is a substituted aminopyridine derivative incorporating a morpholine moiety. This structural motif is of interest in medicinal chemistry due to the prevalence of both pyridine and morpholine rings in a wide range of biologically active compounds. The strategic placement of a morpholino group at the 2-position and an amino group at the 3-position of the pyridine ring offers a unique scaffold for further chemical modifications and exploration of its pharmacological potential. This guide outlines a practical synthetic approach and the analytical methods required for the unambiguous identification and characterization of this compound.

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from commercially available 3-fluoro-2-nitropyridine. The methodology leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a standard reduction of a nitro group.

The first step involves the reaction of 3-fluoro-2-nitropyridine with morpholine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the fluorine atom by the secondary amine of the morpholine. This reaction is typically carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid formed during the reaction.

The second step is the reduction of the intermediate, 2-morpholino-3-nitropyridine, to the desired this compound. This transformation can be achieved using various established methods for nitro group reduction. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established chemical transformations.

Step 1: Synthesis of 2-Morpholino-3-nitropyridine

Materials:

-

3-Fluoro-2-nitropyridine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-fluoro-2-nitropyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-morpholino-3-nitropyridine.

Step 2: Synthesis of this compound

Materials:

-

2-Morpholino-3-nitropyridine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 2-morpholino-3-nitropyridine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the expected quantitative data for the starting material, intermediate, and the final product, this compound. Note: As of the last update, specific experimental spectral data for this compound was not publicly available. The presented data is predicted based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Fluoro-2-nitropyridine | C₅H₃FN₂O₂ | 142.09 | 1-3 |

| 2-Morpholino-3-nitropyridine | C₉H₁₁N₃O₃ | 209.20 | Not Reported |

| This compound | C₉H₁₃N₃O | 179.22 | 127-129[1] |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound | ~7.8-7.9 | dd | 1H | Py-H6 |

| ~7.0-7.1 | dd | 1H | Py-H4 | |

| ~6.7-6.8 | t | 1H | Py-H5 | |

| ~4.0 (broad s) | s | 2H | NH₂ | |

| ~3.8-3.9 | t | 4H | N-CH₂ (Morpholine) | |

| ~3.1-3.2 | t | 4H | O-CH₂ (Morpholine) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| This compound | ~150-152 | Py-C2 |

| ~138-140 | Py-C6 | |

| ~133-135 | Py-C3 | |

| ~120-122 | Py-C4 | |

| ~115-117 | Py-C5 | |

| ~66-68 | O-CH₂ (Morpholine) | |

| ~50-52 | N-CH₂ (Morpholine) |

Table 4: Predicted Key IR Absorption Bands

| Compound | Wavenumber (cm⁻¹) | Functional Group |

| This compound | 3450-3300 | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Aromatic C-H stretch | |

| 2950-2850 | Aliphatic C-H stretch | |

| 1620-1580 | N-H bend (scissoring) | |

| 1590-1450 | Aromatic C=C and C=N stretch | |

| 1250-1200 | Aryl C-N stretch | |

| 1120-1100 | C-O-C stretch (ether) |

Table 5: Predicted Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) |

| This compound | ESI+ | 180.1182 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical reactions, offering a practical route to this compound. The provided spectral data, although predicted, serves as a valuable reference for the characterization of the synthesized product. This information is intended to support researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to explore the potential of novel heterocyclic compounds. Further experimental validation of the predicted characterization data is recommended upon successful synthesis.

References

An In-depth Technical Guide to 2-Morpholino-3-pyridinamine (CAS 51627-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholino-3-pyridinamine (CAS 51627-47-5), a heterocyclic amine with significant potential in pharmacological research. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a particular focus on its role as a potential adenosine kinase inhibitor. Experimental protocols and key signaling pathways are elucidated to support further investigation and drug development efforts.

Physicochemical Properties

This compound is a solid, heterocyclic compound. A summary of its key physicochemical properties is presented in Table 1. While experimental data for some properties are limited, predicted values based on computational models are provided to guide researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51627-47-5 | N/A |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 127-129 °C | [2] |

| Boiling Point (Predicted) | 354.3±35.0 °C at 760 mmHg | N/A |

| pKa (Predicted) | 6.5±0.1 | N/A |

| LogP (Predicted) | 1.2±0.3 | N/A |

| Water Solubility (Predicted) | 10-20 g/L | N/A |

| Vapor Pressure (Predicted) | 4.91E-06 mmHg at 25°C | [2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions.

Synthesis from 2-Chloro-3-aminopyridine and Morpholine

This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-aminopyridine with morpholine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-aminopyridine (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can be used to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrochloride salt of the base) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.

DOT Script for Synthesis Workflow:

Caption: Synthesis of this compound via Nucleophilic Substitution.

Synthesis via Reduction of a Nitro Precursor

This alternative route involves the reduction of a nitro-substituted precursor, which can offer high yields.

Experimental Protocol:

-

Starting Material: 4-(3-nitropyridin-2-yl)morpholine.

-

Reduction: The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation.

-

Catalytic Hydrogenation: Dissolve 4-(3-nitropyridin-2-yl)morpholine in a suitable solvent like methanol or ethanol. Add a catalyst, such as 10% palladium on activated carbon (Pd/C). The reaction is then carried out under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC/HPLC).

-

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is then performed by column chromatography or recrystallization as described in the previous method. A reported yield for this method is up to 90.1%.

DOT Script for Reduction Workflow:

Caption: Synthesis of this compound via Reduction of a Nitro Precursor.

Spectral Data (Predicted and Analogous Compounds)

Table 2: Predicted and Analogous Spectral Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Signals for the morpholine and pyridine protons are expected. The morpholine protons would likely appear as two multiplets around 3.0-4.0 ppm. The pyridine protons would appear in the aromatic region (6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by the substitution. |

| ¹³C NMR | Carbon signals for the morpholine ring are expected around 45-70 ppm. The pyridine carbons would appear in the downfield region, typically between 110-160 ppm. |

| FTIR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (around 1100 cm⁻¹) are expected. |

| Mass Spec | The molecular ion peak (M+) would be expected at m/z = 179.22. Fragmentation patterns would likely involve the loss of fragments from the morpholine and pyridine rings. |

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant biological activity, particularly as inhibitors of adenosine kinase (AK).

Adenosine Kinase Inhibition

Adenosine kinase is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate (AMP).[1][3] Inhibition of AK leads to an increase in local adenosine concentrations. Adenosine is a potent endogenous signaling molecule with anti-inflammatory, analgesic, and cytoprotective effects, mediated through its interaction with four G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃).[4][5][6][7]

A derivative of this compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been identified as a potent and orally active non-nucleoside inhibitor of adenosine kinase.[8] This suggests that the this compound scaffold is a promising starting point for the development of novel AK inhibitors for the treatment of pain and inflammatory conditions.[4][5]

Signaling Pathway

The primary signaling pathway modulated by the inhibition of adenosine kinase involves the elevation of adenosine levels, which then act on adenosine receptors. The activation of these receptors triggers various downstream signaling cascades.

DOT Script for Adenosine Kinase Signaling Pathway:

Caption: Adenosine Kinase Inhibition Signaling Pathway.

Pathway Description:

-

AK Inhibition: this compound or its derivatives inhibit adenosine kinase.

-

Increased Adenosine: This inhibition leads to an accumulation of intracellular and subsequently extracellular adenosine.

-

Receptor Activation: Extracellular adenosine binds to and activates its receptors (A₁, A₂A, A₂B, and A₃) on the cell surface.

-

Downstream Signaling:

-

A₁ Receptor: Activation of the A₁ receptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

A₂A and A₂B Receptors: Activation of A₂A and A₂B receptors stimulates adenylyl cyclase, increasing cAMP levels.

-

-

Physiological Effect: The net effect of adenosine receptor activation in the context of inflammation and pain is generally inhibitory, leading to reduced inflammation and analgesia.[5][6]

Safety and Handling

Based on available safety data for this compound, the compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this chemical.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated potential in medicinal chemistry, particularly as a scaffold for the development of adenosine kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and biological rationale for its use in research and drug discovery. Further investigation into its specific pharmacological profile and optimization of its structure could lead to the development of novel therapeutics for pain and inflammatory disorders.

References

- 1. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. news-medical.net [news-medical.net]

- 4. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Receptors as Potential Therapeutic Analgesic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine and Inflammation: Here, There and Everywhere [mdpi.com]

- 8. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Morpholin-4-yl)pyridin-3-amine

IUPAC Name: 2-(Morpholin-4-yl)pyridin-3-amine

Synonyms: 3-Amino-2-morpholinopyridine

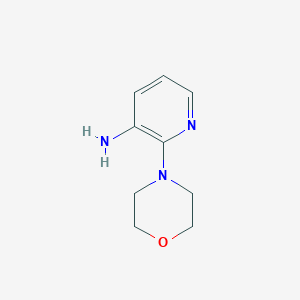

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(morpholin-4-yl)pyridin-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Properties

The chemical structure of 2-(morpholin-4-yl)pyridin-3-amine consists of a pyridine ring substituted with a morpholino group at the 2-position and an amino group at the 3-position. The morpholino group is attached via its nitrogen atom.

Molecular Formula: C₉H₁₃N₃O

Molecular Weight: 179.22 g/mol

While specific experimental data for 2-(morpholin-4-yl)pyridin-3-amine is not extensively available in the public domain, properties can be predicted based on related structures. For comparison, a closely related isomer, 6-morpholinopyridin-3-amine (CAS No. 52023-68-4), is a known chemical intermediate.[1]

Table 1: Physicochemical Properties of Related Aminopyridine Derivatives

| Property | Value (for 3-Aminopyridine) | Value (for 2-Amino-3-methylpyridine) |

| Molecular Formula | C₅H₆N₂ | C₆H₈N₂ |

| Molar Mass | 94.117 g·mol⁻¹ | 108.14 g/mol |

| Melting Point | 65 °C | Not specified |

| Boiling Point | 248 °C | Not specified |

| Appearance | Colorless solid | White to Gray to Brown powder/crystal |

Data for 3-Aminopyridine[2] and 2-Amino-3-methylpyridine.[3]

Synthesis and Experimental Protocols

The synthesis of 2-(morpholin-4-yl)pyridin-3-amine can be approached through several synthetic routes common for the preparation of substituted aminopyridines. A plausible synthetic pathway involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-aminopyridine, with morpholine.

General Experimental Protocol for the Synthesis of Morpholinopyridines

A general method for the synthesis of morpholinopyridine derivatives involves the reaction of a chloropyridine with morpholine. For instance, the synthesis of a 3-(pyridine-3-yl)-2-oxazolidinone derivative starts with the reaction of 2-chloro-5-nitropyridine with morpholine at room temperature.[4] A similar approach could be adapted for the synthesis of 2-(morpholin-4-yl)pyridin-3-amine.

Proposed Synthesis Workflow:

Caption: Proposed synthetic pathway for 2-(morpholin-4-yl)pyridin-3-amine.

Detailed Steps:

-

Nucleophilic Aromatic Substitution: 2-Chloro-3-nitropyridine is reacted with morpholine in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the morpholino group, yielding 2-(morpholin-4-yl)-3-nitropyridine.

-

Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine. This can be achieved through various standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

-

Purification: The final product, 2-(morpholin-4-yl)pyridin-3-amine, is isolated and purified using standard techniques such as column chromatography or recrystallization.

Biological Activity and Applications

While specific biological data for 2-(morpholin-4-yl)pyridin-3-amine is limited, the morpholine and aminopyridine moieties are present in numerous biologically active compounds. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][6] Similarly, aminopyridine derivatives are key building blocks in the synthesis of pharmaceuticals.[7]

The structural motif of 2-aminopyridine is found in compounds that have been investigated for their antibacterial activity.[8] Therefore, it is plausible that 2-(morpholin-4-yl)pyridin-3-amine could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Logical Relationship of Structural Moieties to Potential Biological Activity:

Caption: Relationship between structural components and potential biological effects.

Conclusion

2-(Morpholin-4-yl)pyridin-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is not widely published, its synthesis can be achieved through established chemical methodologies. The presence of both the aminopyridine and morpholine functional groups suggests that this compound and its derivatives could be of interest for the development of new biologically active molecules. Further research is warranted to fully characterize its properties and explore its potential applications.

References

- 1. echemi.com [echemi.com]

- 2. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

The Convergence of Privileged Scaffolds: A Technical Guide to the Discovery and Synthesis of Novel Morpholine-Pyridine Compounds as Kinase Inhibitors

Introduction

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores, often termed "privileged structures," represents a powerful approach to the development of novel therapeutics. Morpholine and pyridine are two such scaffolds, each possessing a unique set of physicochemical and biological properties that have cemented their roles in a multitude of approved drugs. The morpholine ring, a saturated heterocycle, is frequently incorporated to enhance aqueous solubility, metabolic stability, and to act as a crucial hydrogen bond acceptor in interactions with biological targets.[1][2] Conversely, the pyridine ring, an aromatic heterocycle, offers a versatile platform for diverse substitutions and can significantly influence a compound's electronic properties and binding affinity.[3]

The amalgamation of these two moieties into a single molecular entity has given rise to a promising class of compounds, particularly in the realm of kinase inhibition. This is largely due to the morpholine group's ability to form key hydrogen bonds with the hinge region of kinase active sites, a common feature among many kinase inhibitors.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel morpholine-pyridine compounds, with a particular focus on their development as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6]

Discovery and Design Principles

The rationale for designing morpholine-pyridine compounds as kinase inhibitors is rooted in their ability to effectively mimic the binding of the endogenous ATP molecule in the kinase active site. The morpholine moiety is a well-established "hinge-binder," forming a crucial hydrogen bond with the backbone amide of a conserved valine residue in the hinge region of many kinases, including PI3K.[5][7] The pyridine core serves as a rigid scaffold to which the morpholine and other substituents can be attached, allowing for the precise positioning of these groups to maximize interactions with the active site.

Structure-activity relationship (SAR) studies have revealed several key features that govern the potency and selectivity of these compounds. For instance, the nature and position of substituents on both the pyridine and any associated aryl rings can significantly impact inhibitory activity against different PI3K isoforms.[5] This allows for the fine-tuning of the molecule's properties to achieve desired selectivity profiles, which is crucial for minimizing off-target effects and associated toxicities.

Synthesis of Morpholine-Pyridine Compounds

A common and versatile method for the synthesis of the substituted pyridine core is the Guareschi-Thorpe reaction.[4][8] This multicomponent reaction allows for the efficient construction of highly functionalized 2,6-dihydroxypyridine derivatives, which can then be further modified to introduce the morpholine moiety and other desired substituents.

A representative synthetic scheme for a class of morpholine-pyridine based PI3K inhibitors is outlined below. This multi-step synthesis begins with the Guareschi reaction to form the pyridine core, followed by chlorination and subsequent nucleophilic substitution with morpholine.

Caption: General synthetic workflow for morpholine-pyridine compounds.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-3-cyano-2,6-dihydroxypyridine Intermediate (via Guareschi-Thorpe Reaction) [8][9]

-

To a solution of an appropriate 1,3-dicarbonyl compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol (20 mL), add ammonium acetate (2.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the 2,6-dihydroxy-3-cyanopyridine intermediate.

General Procedure for the Synthesis of 4-Aryl-3-cyano-2,6-dichloropyridine

-

To the 2,6-dihydroxy-3-cyanopyridine intermediate (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq).

-

Heat the mixture at reflux for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloropyridine derivative.

General Procedure for the Synthesis of 4-Aryl-3-cyano-6-morpholinopyridin-2-ol

-

Dissolve the 2,6-dichloropyridine derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add morpholine (1.2 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to afford the final morpholine-pyridine compound.

Biological Evaluation

The primary biological targets for the morpholine-pyridine compounds discussed herein are the Class I PI3K enzymes. The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes.[6]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-pyridine compounds.

PI3K Enzyme Inhibition Assay Protocol

A common method to assess the inhibitory activity of compounds against PI3K is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[5][10] This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[10]

-

384-well plates

Procedure: [10]

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 0.5 µL of the compound dilution or vehicle (DMSO) to the appropriate wells.

-

Prepare a mixture of the PI3K enzyme and lipid substrate in the assay buffer. Add 4 µL of this mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the in vitro biological activity of representative morpholine-pyridine and related morpholine-pyrimidine compounds against various PI3K isoforms and cancer cell lines.

Table 1: In Vitro PI3K Inhibitory Activity of Representative Morpholine-Containing Compounds

| Compound ID | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| 9b | Pyridine | 280 | >1000 | >1000 | >1000 | [5] |

| 10 | Pyridine | 180 | 150 | 250 | 90 | [5] |

| 17e | Pyrimidine | 30.1 ± 3.2 | - | - | - | [7] |

| 17p | Pyrimidine | 45.3 ± 5.6 | - | 15.7 ± 2.1 | - | [7] |

| 35 | Imidazo[1,2-a]pyridine | 150 | - | - | - | [4] |

Data presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency. Dashes indicate data not reported.

Table 2: In Vitro Antiproliferative Activity of Representative Morpholine-Containing Compounds

| Compound ID | Scaffold | A2780 (Ovarian) GI50 (µM) | U87MG (Glioblastoma) GI50 (µM) | MCF7 (Breast) GI50 (µM) | DU145 (Prostate) GI50 (µM) | Reference |

| 17e | Pyrimidine | 0.58 ± 0.07 | 0.65 ± 0.08 | 0.49 ± 0.05 | 0.71 ± 0.09 | [7] |

| 17o | Pyrimidine | 0.62 ± 0.07 | 0.71 ± 0.09 | 0.53 ± 0.06 | 0.78 ± 0.10 | [7] |

| 17p | Pyrimidine | 0.49 ± 0.06 | 0.58 ± 0.07 | 0.41 ± 0.05 | 0.62 ± 0.08 | [7] |

| BKM-120 (Reference) | - | 0.69 ± 0.08 | 0.78 ± 0.10 | 0.58 ± 0.07 | 0.85 ± 0.11 | [7] |

Data presented as GI50 values (µM), representing the concentration of the compound required to inhibit 50% of cell growth. A lower value indicates higher potency.

Conclusion and Future Perspectives

The strategic fusion of morpholine and pyridine scaffolds has proven to be a highly effective approach for the design and discovery of potent kinase inhibitors, particularly targeting the PI3K signaling pathway. The synthetic accessibility of these compounds, coupled with their favorable interactions with the kinase active site, underscores their therapeutic potential. The data presented herein demonstrates that subtle structural modifications can lead to significant improvements in both potency and selectivity, offering a clear path for lead optimization.

Future research in this area will likely focus on several key aspects. The development of isoform-selective PI3K inhibitors remains a critical goal to enhance the therapeutic window and minimize mechanism-based toxicities. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical candidates. The exploration of novel synthetic methodologies to further expand the chemical space of morpholine-pyridine derivatives will undoubtedly uncover new compounds with enhanced biological profiles, paving the way for the next generation of targeted cancer therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 5. PI3K (p110α/p85α) Protocol [promega.sg]

- 6. AlphaLISA SureFire Ultra Human and Mouse Total PI3K p85 Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 7. benchchem.com [benchchem.com]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 10. promega.es [promega.es]

The 2-Morpholino-3-pyridinamine Scaffold: A Privileged Core for Kinase Inhibitors in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholino-3-pyridinamine core is an emerging privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, focusing on its role in the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases, particularly the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This document outlines the synthesis, structure-activity relationships (SAR), and biological evaluation of derivatives based on this core, supported by detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Rise of a Promising Scaffold

The morpholine moiety is a cornerstone in the design of kinase inhibitors, primarily due to the ability of its oxygen atom to form a crucial hydrogen bond with the hinge region of the kinase domain.[1] When coupled with a 2-aminopyridine framework, a versatile and synthetically tractable scaffold is created, allowing for diverse functionalization to achieve desired potency and selectivity. While a broad range of morpholine-containing heterocycles have been explored as kinase inhibitors, the specific this compound core offers a unique vector space for chemical modification, particularly at the 3-amino position, enabling the exploration of interactions with the solvent-front and ribose-binding pockets of various kinases.

The primary focus of drug discovery efforts involving this and related scaffolds has been the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in numerous human cancers, making it a highly attractive target for therapeutic intervention.[2]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately results in the regulation of cellular processes critical for cell growth and survival.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through a multi-step process, typically starting from 2-chloro-3-nitropyridine. This common starting material allows for a nucleophilic aromatic substitution with morpholine, followed by the reduction of the nitro group to the desired 3-amino functionality.

A plausible synthetic route is outlined below:

References

Initial Screening of "2-Morpholino-3-pyridinamine" for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed initial screening strategy to elucidate the biological activity of the novel compound "2-Morpholino-3-pyridinamine." Based on the known bioactivities of structurally similar molecules, this guide focuses on evaluating its potential as an anticancer agent, with a particular emphasis on kinase inhibition.

Introduction

The morpholine and pyridine scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties. Notably, derivatives of 2-morpholino-pyridine have shown promise as potent inhibitors of various kinases, a class of enzymes frequently dysregulated in cancer. For instance, a derivative of 6-morpholino-pyridin-3-amine has been identified as a potent adenosine kinase inhibitor[1]. Furthermore, extensive research into morpholino-pyrimidine and morpholino-quinazoline derivatives has established their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer cell growth and survival[2][3][4][5][6].

Given this precedent, "this compound" represents a promising candidate for investigation as a potential therapeutic agent. This guide provides a comprehensive framework for its initial biological evaluation, encompassing cytotoxicity screening and targeted kinase activity assays.

Proposed Screening Workflow

An initial screening workflow is proposed to systematically evaluate the biological activity of "this compound." This process begins with an assessment of its general cytotoxicity against a cancer cell line, followed by more specific assays to determine its mechanism of action, should significant activity be observed.

Experimental Protocols

Cell Viability (MTT) Assay

This assay will determine the concentration of "this compound" that inhibits the growth of a selected cancer cell line by 50% (IC50). The human hepatocellular carcinoma cell line, HepG2, is recommended for initial screening based on available data for analogous compounds[7].

Materials:

-

"this compound"

-

Dimethyl sulfoxide (DMSO)

-

HepG2 cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.

Kinase Inhibition Assay (Example: PI3Kα)

Given that many morpholine-containing compounds target the PI3K/Akt/mTOR pathway, a PI3Kα inhibition assay is a logical next step if cytotoxicity is observed[2][4][5][6].

Materials:

-

Recombinant human PI3Kα

-

PIP2 (substrate)

-

ATP

-

"this compound"

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. Prepare serial dilutions of "this compound" in DMSO.

-

Reaction Setup: In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the PIP2 substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Reference Cytotoxicity Data

The following table summarizes the IC50 values of several 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cancer cell line, which can serve as a benchmark for the expected potency of "this compound."[7]

| Compound | Structure | IC50 (µM) against HepG2 |

| 3c | 2-morpholino-4-(4-chloroanilino)quinoline | 11.42 ± 0.01 |

| 3d | 2-morpholino-4-(4-fluoroanilino)quinoline | 8.50 ± 0.08 |

| 3e | 2-morpholino-4-(4-methoxyanilino)quinoline | 12.76 ± 0.07 |

| Sorafenib | (Positive Control) | 5.2 ± 0.07 |

Potential Signaling Pathway Involvement

Based on the activity of related compounds, "this compound" may potentially modulate the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[2].

Conclusion

This technical guide provides a foundational strategy for the initial biological screening of "this compound." The proposed workflow, leveraging established protocols and drawing upon data from structurally related compounds, offers a robust starting point for characterizing its potential as a novel therapeutic agent. The initial focus on cytotoxicity and kinase inhibition is a rational approach given the established activities of the morpholino-pyridine scaffold. Positive results from this initial screening would warrant further, more in-depth investigations into its mechanism of action and preclinical development.

References

- 1. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Morpholino-3-pyridinamine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-morpholino-3-pyridinamine analogs as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway. This document includes detailed synthetic protocols, kinase inhibition assay methodologies, and a summary of relevant quantitative data to guide researchers in the development of novel therapeutic agents.

Introduction

The this compound scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. The morpholine moiety is a common feature in many kinase inhibitors, often contributing to improved potency and pharmacokinetic properties. The aminopyridine core provides a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity and selectivity. This class of compounds has shown potential in targeting key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1]

Below is a diagram illustrating the key components of the PI3K/Akt/mTOR signaling pathway.

Synthesis of this compound Analogs

The synthesis of the core this compound scaffold can be achieved through a two-step process starting from 2-chloro-3-nitropyridine. This common intermediate allows for the introduction of the morpholine moiety via nucleophilic aromatic substitution, followed by the reduction of the nitro group to the desired amine. Further diversification can be achieved by modifying the pyridine ring or the amino group.

General Synthetic Workflow

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold.

Step 1: Synthesis of 2-Morpholino-3-nitropyridine

-

Materials:

-

2-Chloro-3-nitropyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-morpholino-3-nitropyridine.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-Morpholino-3-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of 2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.

-

Protocol 2: Buchwald-Hartwig Amination for Analog Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be employed to synthesize analogs by coupling an appropriate aminopyridine with an aryl halide or vice-versa.

-

Materials:

-

Aryl halide (or 2-bromo-3-aminopyridine)

-

Amine (or morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or microwave vial

-

Inert atmosphere (argon or nitrogen)

-

-

Procedure:

-

In a Schlenk tube or microwave vial under an inert atmosphere, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).

-

Add the base (1.5-2.0 eq) and the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time (2-24 hours), or perform the reaction in a microwave reactor for a shorter duration. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Kinase Inhibition Assays

To evaluate the efficacy of the synthesized this compound analogs as kinase inhibitors, in vitro kinase inhibition assays are performed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

General Kinase Inhibition Assay Workflow

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Materials:

-

Purified recombinant kinase (e.g., PI3Kα)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Synthesized this compound analogs (test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer (e.g., kinase assay buffer with DMSO).

-

Reaction Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Kinase Reaction: Add the kinase and substrate mixture to each well.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Quantitative Data Summary

While specific kinase inhibition data for this compound analogs is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related morpholino-containing compounds against PI3K, a key kinase in the targeted signaling pathway. This data serves as a reference for the potential potency of the this compound scaffold.

| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | Morpholino-pyrimidine | PI3Kα | 150 | [2] |

| 2 | Morpholino-pyrimidine | PI3Kα | 260 | [2] |

| 3 | Morpholino-quinazoline | PI3Kα | 4.2 | [3] |

| 4 | Morpholino-quinazoline | PI3Kβ | 25.3 | [3] |

| 5 | Morpholino-quinazoline | PI3Kδ | 9.8 | [3] |

| 6 | Morpholino-quinazoline | PI3Kγ | 33.1 | [3] |

| 7 | Morpholino-quinazoline | mTOR | 15.6 | [3] |

Note: The IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The synthetic routes outlined in these application notes provide a clear path to the synthesis of the core structure and a diverse range of analogs. The provided protocols for kinase inhibition assays offer a robust method for evaluating the biological activity of these compounds. The data on related morpholino-containing inhibitors suggests that this class of compounds can achieve high potency against key cancer-related kinases. Further exploration of the structure-activity relationships of this compound analogs is warranted to identify lead candidates for further drug development.

References

- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Morpholino-Pyridine/Pyrimidine Scaffold as a Privileged Fragment for PI3K Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel kinase inhibitors. This document provides detailed application notes and protocols on the utility of the 2-morpholino-3-pyridinamine and related morpholino-pyrimidine scaffolds as key fragments in the development of potent and selective PI3K inhibitors. The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.[6][7][8]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[2][5] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt and PDK1, to the plasma membrane.[2][5] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.[5] Activated Akt then phosphorylates a multitude of downstream substrates, ultimately leading to the regulation of various cellular functions.[1][4]

Caption: The PI3K/Akt/mTOR signaling cascade.

The Morpholino-Pyridinamine/Pyrimidine Scaffold in PI3K Inhibition

The morpholine ring is a key structural feature in many potent PI3K inhibitors. Its oxygen atom frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the PI3K catalytic domain. The pyridine or pyrimidine core serves as a versatile scaffold for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. While specific data for "this compound" as a standalone fragment is not extensively published, numerous studies have demonstrated the successful application of this core structure in developing highly potent PI3K inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds containing the morpholino-pyridine/pyrimidine scaffold against various PI3K isoforms.

| Compound ID | Scaffold | Target | IC50 (nM) | Reference |

| 17f | 4-Morpholine-quinazoline | PI3Kα | 4.2 | [9] |

| ZSTK474 | 2,4-dimorpholino-1,3,5-triazine | PI3Kα | 5.0 | [10] |

| ZSTK474 | 2,4-dimorpholino-1,3,5-triazine | PI3Kβ | 20.8 | [10] |

| ZSTK474 | 2,4-dimorpholino-1,3,5-triazine | PI3Kγ | 16.6 | [10] |

| ZSTK474 | 2,4-dimorpholino-1,3,5-triazine | PI3Kδ | 3.9 | [10] |

| Compound 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine | PI3Kα | 150 | [6] |

Experimental Protocols

PI3K Enzyme Inhibition Assay (Kinase Assay)

This protocol describes a general method for determining the in vitro potency of a test compound against PI3K isoforms.

Caption: General workflow for a PI3K kinase inhibition assay.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PIP2 substrate

-

ATP

-

Kinase reaction buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase reaction buffer.

-

Add the test compound dilutions to the wells.

-

Add the PI3K enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction and detect the amount of product (PIP3) or remaining substrate (ATP) using a suitable detection reagent and protocol (e.g., luminescence-based assay).[11]

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PI3K Pathway Inhibition (Western Blot)

This protocol outlines the assessment of PI3K pathway inhibition in a cellular context by measuring the phosphorylation status of downstream effectors like Akt.[12]

Caption: Workflow for Western Blot analysis of PI3K pathway inhibition.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

The this compound and related morpholino-pyrimidine scaffolds represent a valuable starting point for the design and development of novel PI3K inhibitors. The protocols and data presented in this document provide a framework for researchers to screen and characterize new compounds targeting the PI3K pathway. Further optimization of these fragments can lead to the discovery of potent and selective PI3K inhibitors with therapeutic potential in oncology and other diseases driven by aberrant PI3K signaling.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cusabio.com [cusabio.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for High-Throughput Screening of Morpholino-Pyrimidine Libraries Against PI3K/mTOR

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The "2-Morpholino-3-pyridinamine" scaffold represents a class of heterocyclic compounds with potential applications in kinase inhibitor discovery. Due to the limited publicly available data on this specific molecule, this document provides a detailed application and protocol guide for a closely related and well-characterized class of compounds: morpholino-pyrimidine derivatives targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways. The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, making this a relevant and instructive example for researchers interested in screening libraries of similar compounds.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a key strategy for identifying novel inhibitors of this pathway. This document outlines the necessary protocols for a primary biochemical HTS assay, a secondary cell-based assay for confirmation, and a Western blot for validating the mechanism of action.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

PI3K/Akt/mTOR signaling pathway and points of inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel morpholino-pyrimidine based PI3K/mTOR inhibitors involves a primary biochemical screen to identify initial hits, followed by secondary assays to confirm activity and elucidate the mechanism of action.

High-throughput screening workflow for PI3K/mTOR inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative morpholino-pyrimidine and related heterocyclic compounds against PI3K isoforms and mTOR. This data is compiled from publicly available literature and serves as a reference for expected potencies.

| Compound ID | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |

| PI-103 | Pyridofuropyrimidine | 20 | 88 | 17 | 83 | 20 | [3] |

| Compound 17f | 4-Morpholine-quinazoline | 4.2 | ND | ND | ND | ND | [4] |

| ZSTK474 | Morpholino-triazine | 5.0 | 90 | 3.9 | 25 | ND | [5] |

| Compound 6s | Morpholino-triazine derivative | 107 | ~1500 | 137 | ~3900 | ND | [5][6] |

| ND: Not Determined |

Experimental Protocols

Primary High-Throughput Screen: LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of PI3Kα. This assay is readily adaptable for other PI3K isoforms and mTOR.[7][8][9]

Materials:

-

Recombinant human PI3Kα

-

PIP2 substrate

-

ATP

-

Kinase buffer

-

Terbium-labeled anti-phospho-PIP3 antibody

-

GFP-tagged pleckstrin homology (PH) domain (binds PIP3)

-

Test compounds (from morpholino-pyrimidine library) dissolved in DMSO

-

384-well, low-volume, black microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate using an acoustic dispenser. Include positive (no enzyme) and negative (DMSO vehicle) controls.

-

Enzyme and Substrate Preparation: Prepare a 2X kinase/substrate solution containing PI3Kα and PIP2 in kinase buffer.

-

Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.

-

ATP Addition: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of the detection solution containing the terbium-labeled anti-phospho-PIP3 antibody and the GFP-tagged PH domain.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium) after excitation at 340 nm. The TR-FRET ratio (520/495) is proportional to the amount of phosphorylated product.

Secondary Assay: Cell-Based p-Akt (Ser473) Assay

This assay confirms the activity of hit compounds in a cellular context by measuring the phosphorylation of Akt, a key downstream effector of PI3K.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., PC3, MCF7)

-

Cell culture medium and supplements

-

Hit compounds from the primary screen

-

Lysis buffer with protease and phosphatase inhibitors

-

Assay kits for p-Akt (Ser473) (e.g., AlphaLISA, HTRF)

-

96- or 384-well white microplates

Procedure:

-

Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 1-2 hours.

-

Cell Lysis: Aspirate the media and lyse the cells by adding ice-cold lysis buffer.

-

Assay: Perform the p-Akt (Ser473) assay according to the manufacturer's protocol. This typically involves adding acceptor beads and a biotinylated antibody, followed by donor beads.

-

Incubation and Reading: Incubate the plate as required by the assay kit and read on a compatible plate reader.

Mechanism of Action: Western Blot for p-Akt and p-S6K

Western blotting is used to validate the on-target effects of the inhibitors by observing the dose-dependent decrease in the phosphorylation of Akt and the downstream mTORC1 substrate, S6K.[10][11]

Materials:

-

Cell line and culture reagents

-

Hit compounds

-

Lysis buffer with inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with increasing concentrations of the inhibitor for 2 hours. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols and data presented here provide a comprehensive guide for the high-throughput screening and characterization of morpholino-pyrimidine and related libraries as potential PI3K/mTOR inhibitors. By following this workflow, researchers can effectively identify and validate novel compounds that modulate this critical cancer signaling pathway. The provided example data and signaling pathway diagrams offer a solid foundation for initiating such drug discovery projects.

References

- 1. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors [mdpi.com]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.cn [tools.thermofisher.cn]

- 8. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays of 2-Morpholino-3-pyridinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Morpholino-3-pyridinamine and related morpholino-containing heterocyclic compounds are a class of molecules with significant interest in oncological research. The morpholine moiety is a common feature in many inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus of modern drug discovery.

These application notes provide a comprehensive guide for researchers to evaluate the cellular effects of novel this compound derivatives. The protocols detailed below are designed to assess the anti-proliferative and pro-apoptotic activity of these compounds and to investigate their mechanism of action, with a focus on the PI3K/Akt/mTOR pathway.

Data Presentation: Efficacy of Morpholino-Containing Kinase Inhibitors

The following tables summarize representative quantitative data for morpholino-containing compounds, demonstrating their potential as inhibitors of the PI3K/Akt/mTOR pathway and as cytotoxic agents against various cancer cell lines. This data serves as a benchmark for the expected potency of novel this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Morpholino-Containing Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 17f (a 4-morpholine-quinazoline derivative) | PI3Kα | 4.2 | [2] |

| PI3Kβ | - | [2] | |

| PI3Kγ | - | [2] | |

| PI3Kδ | - | [2] | |